Trimethylsilyl 7-phenoxyheptanoate

Description

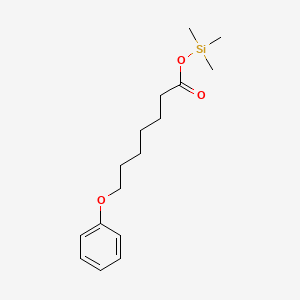

Trimethylsilyl 7-phenoxyheptanoate is a silylated ester featuring a phenoxy-substituted heptanoate backbone protected by a trimethylsilyl (TMS) group. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries, where silyl groups are commonly employed to protect hydroxyl or carboxyl functionalities during multi-step reactions.

Properties

CAS No. |

21273-13-2 |

|---|---|

Molecular Formula |

C16H26O3Si |

Molecular Weight |

294.46 g/mol |

IUPAC Name |

trimethylsilyl 7-phenoxyheptanoate |

InChI |

InChI=1S/C16H26O3Si/c1-20(2,3)19-16(17)13-9-4-5-10-14-18-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3 |

InChI Key |

BUQIAXHUOZTJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 7-phenoxyheptanoate typically involves the reaction of 7-phenoxyheptanoic acid with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an anhydrous solvent like dichloromethane or tetrahydrofuran to ensure complete silylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 7-phenoxyheptanoate can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 7-phenoxyheptanoate has several applications in scientific research:

Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic syntheses.

Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trimethylsilyl 7-phenoxyheptanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the phenoxyheptanoate moiety can interact with biological targets, potentially altering their activity or stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Trimethylsilyl 7-phenoxyheptanoate, enabling a comparative analysis:

Methyl 7-(5-Oxo-3-Triethylsilyloxycyclopenten-1-yl)heptanoate

- Structure: Features a triethylsilyl (TES) group instead of TMS and incorporates a cyclopentenone ring.

- Molecular Formula : C₁₉H₃₄O₄Si (MW: 354.56 g/mol).

- CAS : 112713-92-5.

- The cyclopentenone ring introduces additional conjugation and rigidity, which may influence solubility and thermal stability.

7-Hydroxyheptanoic Acid

- Structure: A carboxylic acid with a hydroxyl group at the 7-position, lacking silyl or phenoxy protections.

- Molecular Formula : C₇H₁₄O₃ (MW: 146.18 g/mol).

- CAS: Not explicitly provided.

- Key Differences: The absence of a silyl group makes it more polar and reactive, limiting its utility in moisture-sensitive reactions. Serves as a precursor for silylated derivatives like this compound, where hydroxyl protection is required.

Comparative Data Table

Reactivity and Stability

- Trimethylsilyl Group vs. Triethylsilyl Group :

- Phenoxy vs. Cyclopentenone Substituents: The phenoxy group in this compound may enhance aromatic interactions in polymer matrices, whereas the cyclopentenone ring in the TES analog could participate in Diels-Alder reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.